molecular formula C24H20ClN3O2 B10945039 4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B10945039
M. Wt: 417.9 g/mol
InChI Key: LYPJKHNICKTWTM-UHFFFAOYSA-N
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Description

4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including a chlorophenoxy moiety and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction of 4-chlorophenol with formaldehyde under basic conditions to form 4-chlorophenoxymethanol.

    Coupling with Benzamide: The intermediate is then reacted with 4-aminobenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.

    Introduction of the Pyrazolyl Group: The final step involves the reaction of the benzamide derivative with 3-methyl-1H-pyrazole under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in cancer research, the compound may inhibit key enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells . In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide
  • 4-[(4-fluorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide

Uniqueness

4-[(4-chlorophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its bromine or fluorine analogs, which may have different pharmacological profiles and chemical reactivity.

Properties

Molecular Formula

C24H20ClN3O2

Molecular Weight

417.9 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C24H20ClN3O2/c1-17-14-15-28(27-17)22-10-8-21(9-11-22)26-24(29)19-4-2-18(3-5-19)16-30-23-12-6-20(25)7-13-23/h2-15H,16H2,1H3,(H,26,29)

InChI Key

LYPJKHNICKTWTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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